molecular formula C16H11ClN2O2S B11667301 N-(2-chlorophenyl)-N'-[(2Z)-3-oxo-1-benzothiophen-2(3H)-ylidene]acetohydrazide

N-(2-chlorophenyl)-N'-[(2Z)-3-oxo-1-benzothiophen-2(3H)-ylidene]acetohydrazide

Cat. No.: B11667301
M. Wt: 330.8 g/mol
InChI Key: AFBWFKYIKLSKNR-VLGSPTGOSA-N
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Description

N-(2-chlorophenyl)-N’-[(2Z)-3-oxo-1-benzothiophen-2(3H)-ylidene]acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a chlorophenyl group, a benzothiophene moiety, and an acetohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-N’-[(2Z)-3-oxo-1-benzothiophen-2(3H)-ylidene]acetohydrazide typically involves the following steps:

    Formation of Benzothiophene Derivative: The initial step involves the synthesis of a benzothiophene derivative through cyclization reactions of appropriate precursors.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of Acetohydrazide Linkage: The final step involves the condensation of the benzothiophene derivative with an appropriate hydrazide under acidic or basic conditions to form the desired acetohydrazide linkage.

Industrial Production Methods

Industrial production methods for N-(2-chlorophenyl)-N’-[(2Z)-3-oxo-1-benzothiophen-2(3H)-ylidene]acetohydrazide may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-N’-[(2Z)-3-oxo-1-benzothiophen-2(3H)-ylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

N-(2-chlorophenyl)-N’-[(2Z)-3-oxo-1-benzothiophen-2(3H)-ylidene]acetohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N’-[(2Z)-3-oxo-1-benzothiophen-2(3H)-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-N’-[(2Z)-3-oxo-1-benzothiophen-2(3H)-ylidene]acetohydrazide: shares structural similarities with other hydrazides and benzothiophene derivatives.

    N-(2-chlorophenyl)-N’-[(2Z)-3-oxo-1-benzothiophen-2(3H)-ylidene]acetohydrazide: can be compared to compounds like N-(2-chlorophenyl)-N’-[(2Z)-3-oxo-1-benzothiophen-2(3H)-ylidene]acetohydrazide and N-(2-chlorophenyl)-N’-[(2Z)-3-oxo-1-benzothiophen-2(3H)-ylidene]acetohydrazide.

Uniqueness

The uniqueness of N-(2-chlorophenyl)-N’-[(2Z)-3-oxo-1-benzothiophen-2(3H)-ylidene]acetohydrazide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H11ClN2O2S

Molecular Weight

330.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide

InChI

InChI=1S/C16H11ClN2O2S/c1-10(20)19(13-8-4-3-7-12(13)17)18-16-15(21)11-6-2-5-9-14(11)22-16/h2-9H,1H3/b18-16-

InChI Key

AFBWFKYIKLSKNR-VLGSPTGOSA-N

Isomeric SMILES

CC(=O)N(C1=CC=CC=C1Cl)/N=C\2/C(=O)C3=CC=CC=C3S2

Canonical SMILES

CC(=O)N(C1=CC=CC=C1Cl)N=C2C(=O)C3=CC=CC=C3S2

Origin of Product

United States

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